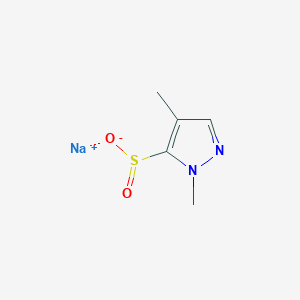
Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a sulfinate group. This compound is part of the broader class of sulfur-containing pyrazoles, which have garnered significant interest due to their diverse applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
The synthesis of sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a sulfinating agent. One common method includes the use of sodium sulfite in the presence of an oxidizing agent to introduce the sulfinate group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining high purity standards. These methods often incorporate advanced catalytic systems and optimized reaction conditions to enhance the overall efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates, which are valuable intermediates in organic synthesis.
Reduction: Under specific conditions, the sulfinate group can be reduced to thiols or sulfides.
Substitution: The pyrazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions include sulfonates, thiols, and substituted pyrazoles .
Aplicaciones Científicas De Investigación
Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form diverse chemical bonds. The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives’ ability to interact with specific enzymes and receptors is of particular interest .
Comparación Con Compuestos Similares
Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate can be compared with other similar compounds, such as:
Sodium 1,5-dimethyl-1H-pyrazole-4-sulfinate: This compound has a similar structure but differs in the position of the methyl and sulfinate groups, leading to variations in its chemical reactivity and applications.
3,5-Dimethyl-1H-pyrazole-4-sulfinate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and versatility in various applications .
Propiedades
Fórmula molecular |
C5H7N2NaO2S |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
sodium;2,4-dimethylpyrazole-3-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-4-3-6-7(2)5(4)10(8)9;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
VAZOBQPLWHPFED-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(N(N=C1)C)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


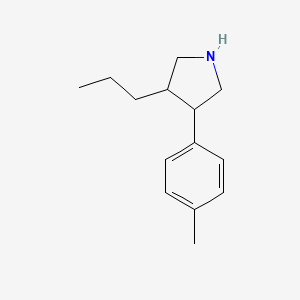
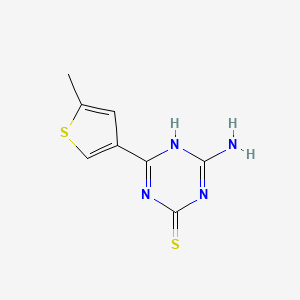
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
![2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13200938.png)
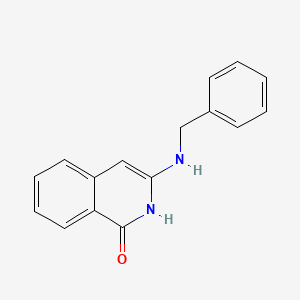
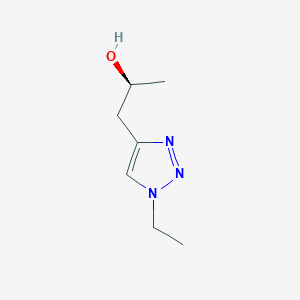
![2-[2-(Bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13200960.png)


![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
![1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13200976.png)
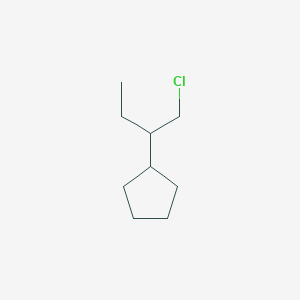
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)

